molecular formula C12H20N4O3 B8698920 N-(6-Aminohexanoyl)-L-histidine CAS No. 31337-79-8

N-(6-Aminohexanoyl)-L-histidine

Cat. No.: B8698920
CAS No.: 31337-79-8
M. Wt: 268.31 g/mol
InChI Key: DIRLABQVXOIZQW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Aminohexanoyl)-L-histidine is a modified amino acid derivative where a 6-aminohexanoyl group is covalently attached to the α-amino group of L-histidine. This structural modification enhances its versatility in applications such as peptide synthesis, drug delivery systems, and biochemical research. The aminohexanoyl spacer provides flexibility and additional functional groups, enabling conjugation with other molecules while retaining the inherent properties of L-histidine, such as metal coordination via its imidazole side chain .

Properties

CAS No.

31337-79-8

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

(2S)-2-(6-aminohexanoylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H20N4O3/c13-5-3-1-2-4-11(17)16-10(12(18)19)6-9-7-14-8-15-9/h7-8,10H,1-6,13H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1

InChI Key

DIRLABQVXOIZQW-JTQLQIEISA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds for Comparison :

L-Histidine Bis(fluoride) Structure: L-histidine complexed with hydrofluoric acid, forming a semi-organic crystal. Properties: Exhibits high thermal stability (stable up to 191°C) and nonlinear optical (NLO) activity due to delocalized π-electrons and strong hydrogen bonding . Applications: Used in optical sensing and communication systems .

N-Acetyl-L-Histidine Structure: Acetyl group attached to the α-amino group of L-histidine. Properties: Increased hydrophobicity compared to unmodified histidine; pKa of the imidazole group remains ~6.0, enabling pH-dependent metal coordination . Applications: Studied in neurological research for its role in osmoregulation and neuroprotection .

N-(tert-Butoxycarbonyl)-L-Histidine (Boc-His-OH) Structure: Boc-protected α-amino group, leaving the imidazole side chain free. Properties: Enhanced stability during peptide synthesis; used to prevent unwanted side reactions . Applications: Key intermediate in solid-phase peptide synthesis and cosmetic chemistry (e.g., dihydroxyacetone tanning reactions) .

N,N-Dimethyl-L-Histidine Structure: Dimethylation of the α-amino group. Properties: Reduced basicity of the amino group; altered solubility and bioavailability .

N'alpha-Histidylhistidine

  • Structure : Dipeptide of two histidine residues linked via an amide bond.
  • Properties : Dual imidazole groups enable multi-site metal coordination; molecular weight = 292.29 g/mol .
  • Applications : Explored in chelation therapy and antioxidant research .

Comparative Data Table
Compound Molecular Weight (g/mol) Key Functional Groups Thermal Stability Applications Reference
N-(6-Aminohexanoyl)-L-His ~265.3* Aminohexanoyl, imidazole Moderate† Drug delivery, peptide synthesis -
L-Histidine Bis(fluoride) 255.2 Imidazole, fluoride ions Up to 191°C Nonlinear optics
N-Acetyl-L-Histidine 197.2 Acetyl, imidazole Moderate Neuroprotection
Boc-His-OH 255.3 Boc, imidazole High Peptide synthesis
N,N-Dimethyl-L-Histidine 183.2 Dimethylamino, imidazole Moderate Enzyme modulation
N'alpha-Histidylhistidine 292.3 Dual imidazole, amide High Chelation therapy

*Calculated based on molecular formula. †Assumed based on similar acylated amino acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.